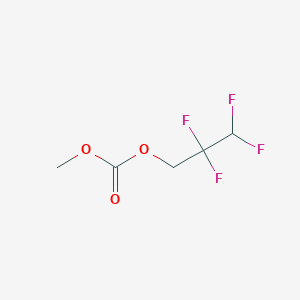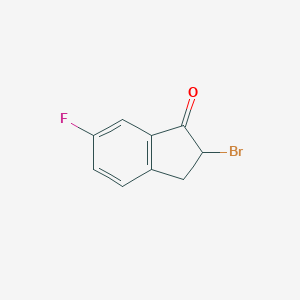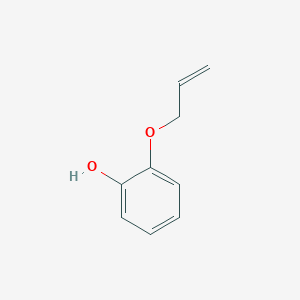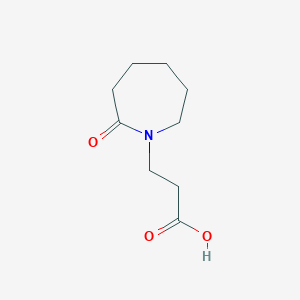
Aristolochic acid E
Overview
Description
Synthesis Analysis
A versatile approach to the synthesis of the AAs and their major metabolites was devised based primarily on a Suzuki-Miyaura coupling reaction . The key to success lies in the preparation of a common ring-A precursor . This approach was used to synthesize AAs I-IV and several other related compounds .Molecular Structure Analysis
Aristolochic acid analogues (AAAs) were separated in gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .Chemical Reactions Analysis
A method for rapid characterization of AAAs in serum was developed using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . AAAs were separated in gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .Physical And Chemical Properties Analysis
Aristolochic acids are slightly soluble in water . They have a molar mass of 341.275 g·mol−1 and appear as a yellow powder . Their melting point ranges from 260 to 265 °C .Scientific Research Applications
1. Research Trends and Future Directions
A comprehensive analysis of 60 years of aristolochic acid research highlights key areas for future exploration, including its antitumor efficacy, immune activity, and analytical chemistry advancements. This bibliometric study offers valuable insights into the evolving research trends and potential future applications of aristolochic acids (Zhou et al., 2019).
2. Role in Pain Treatment and Kidney Disease
Aristolochic acid, derived from plants used in traditional pain treatments, has been studied for its effects on potassium channels, which are potential therapeutic targets for pain management. However, its association with renal diseases such as Balkan endemic nephropathy highlights the need for cautious application in therapeutic contexts (Veale & Mathie, 2016).
3. Hepatocellular Carcinoma Risk in HBV Patients
Research indicates a significant dose-response relationship between aristolochic acid consumption and the risk of hepatocellular carcinoma, particularly in patients with hepatitis B virus infection. This study emphasizes the need for careful consideration of aristolochic acid use in vulnerable populations (Chen et al., 2018).
4. Renal Toxicity and Clinical Applications
Investigations into the renal toxicological mechanisms of aristolochic acid highlight its dual nature – offering beneficial medicinal properties while posing risks of kidney damage. This underscores the importance of developing safe pharmaceutical formulations to harness its therapeutic potential while minimizing toxicity (Wang Li, 2013).
5. Aristolochic Acid-Associated Urothelial Cancer
A study on urothelial cancer in Taiwan reveals a strong association with aristolochic acid, emphasizing its carcinogenic potential. The research underscores the significance of exposure to aristolochic acid in the development of urothelial carcinoma, raising important public health concerns (Chen et al., 2012).
6. Epidemiology and Treatment of Aristolochic Acid Nephropathy
Aristolochic acid nephropathy (AAN) is marked by kidney injury and a high prevalence of urothelial carcinomas. Understanding the epidemiology and limited treatment options for AAN is crucial for managing this condition and mitigating its health impacts (Luciano & Perazella, 2014).
Mechanism of Action
Target of Action
Aristolochic acids (AAs), including Aristolochic acid E, are a group of toxins commonly present in the plants of genus Aristolochia and Asarum . The primary targets of this compound are the kidneys , specifically the proximal tubule . This nephron segment is particularly prone to toxic injury due to its important role in urinary elimination of drugs and other xenobiotics .
Mode of Action
This compound interacts with its targets, causing necrotic and apoptotic cell death exclusively in the proximal tubule . The carcinogenic effects of aristolochic acids are thought to be a result of mutation of the tumor suppressor gene TP53 , which seems to be unique to aristolochic acid-associated carcinogenesis .
Biochemical Pathways
This compound affects multiple biochemical pathways. In hepatocytes, it activates NF-κB and STAT3 signaling pathways , which may contribute to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), it activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involves rapid absorption and elimination, fitting into a two-compartmental open model . The elimination of this compound has a relationship with the dosage, with the low dose group eliminating more quickly than the high dose group .
Result of Action
The result of this compound’s action is severe nephrotoxicity and carcinogenicity. It can cause end-stage renal failure associated with urothelial carcinoma . The progressive lesions and mutational events initiated by this compound are irreversible .
Action Environment
The action of this compound can be influenced by environmental factors. Chronic environmental exposure to aristolochic acid due to environmental/dietary contamination has been reported . Moreover, the use of AA-containing herbal remedies and the consumption of food contaminated by AAs still carry high risk .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Aristolochic Acid E interacts with various enzymes, proteins, and other biomolecules. It is metabolically activated to reactive intermediates that generate DNA adducts . The enzymes involved in this process include cytochrome P450 (CYP) 1A1 and CYP1A2 . These interactions contribute to the biochemical reactions that this compound is involved in.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In hepatocytes, it activates NF-κB and STAT3 signaling pathways, which may contribute to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), this compound activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It forms covalent DNA adducts by binding preferentially to the exocyclic amino acid group of purine nucleotides, creating a cyclic N-acylnitrenium ion with a delocalized positive charge . This leads to changes in gene expression and can result in cell damage and disease.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The progressive lesions and mutational events initiated by this compound are irreversible
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a pilot carcinogenicity study in rats, aristolochic acids were administered orally at dose levels of 0, 0.1, 1, and 10 mg/kg body weight
Metabolic Pathways
This compound is involved in several metabolic pathways. It is enzymatically reduced to reactive intermediates that generate DNA adducts . The enzymes involved in this process include cytochrome P450 (CYP) 1A1 and CYP1A2 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Uptake assays in heterologous expression systems identified murine organic anion transporters (mOat1, mOat2, and mOat3) as capable of mediating transport of AA-I
properties
IUPAC Name |
8-hydroxy-9-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-11-3-2-7-8(15(11)19)4-10(18(22)23)13-9(17(20)21)5-12-16(14(7)13)26-6-25-12/h2-5,19H,6H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCMNWRTDNPVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC(=C3C(=CC4=C(C3=C2C=C1)OCO4)C(=O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147983 | |
| Record name | Aristolochic acid E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107259-48-3 | |
| Record name | Aristolochic acid E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of aristolochic acid E and where was it discovered?
A1: this compound is a naturally occurring phenanthrene compound characterized by the presence of a nitro group. It was first isolated from the roots of the Aristolochia contorta Bunge plant. [, ] Its structure is defined as 7-methoxy-8-hydroxy-aristolochic acid. []
Q2: Apart from this compound, what other compounds were found in the Aristolochia contorta Bunge plant?
A2: In addition to this compound, researchers identified five other compounds within the Aristolochia contorta Bunge plant: allantoin, aristolochic acid A, magnoflorine, β-sitosterol, and daucosterol. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)

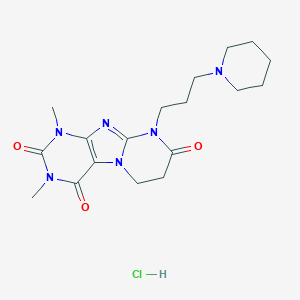

![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)
![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)


